molecular formula C22H22N2O7S B2919425 8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923156-96-1

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2919425
CAS No.: 923156-96-1
M. Wt: 458.49
InChI Key: SXPIKTPVOZMEAZ-UHFFFAOYSA-N
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Description

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative designed for advanced pharmacological research. This compound integrates key structural features associated with potent bioactivity: an 8-ethoxy substitution on the coumarin scaffold and a 4-(morpholinosulfonyl)phenyl carboxamide group. Coumarin-3-carboxamides are a recognized class of compounds with significant potential in medicinal chemistry, particularly as selective enzyme inhibitors . Specific derivatives have demonstrated exceptional activity as monoamine oxidase B (MAO-B) inhibitors, with IC50 values in the sub-micromolar range, making them compelling candidates for investigating neurodegenerative diseases . The morpholinosulfonyl moiety is a sophisticated functional group known to enhance molecular interactions with enzyme active sites, potentially contributing to high-affinity binding and selectivity. Researchers can utilize this compound to explore selective MAO-B inhibition, a key target in Parkinson's disease research, or to probe its potential anti-proliferative effects against human cancer cell lines, a known application of related coumarin derivatives . The presence of the ethoxy group may influence the compound's pharmacokinetic properties, including its metabolic stability and cellular uptake. This product is intended for in vitro biological screening and structure-activity relationship (SAR) studies to develop next-generation therapeutic agents.

Properties

IUPAC Name

8-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-2-30-19-5-3-4-15-14-18(22(26)31-20(15)19)21(25)23-16-6-8-17(9-7-16)32(27,28)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPIKTPVOZMEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C18H20N2O5S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound 7b0.22-Bactericidal
Compound 4a0.25-Bactericidal
Ciprofloxacin--Control

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the compound has shown to activate caspase-3 and alter the expression of Bcl-2 family proteins, indicating its potential as an anticancer agent .

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG22 - 8Induction of apoptosis
MCF-74 - 10Cell cycle arrest at S phase

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. In particular, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism, respectively . The inhibition of these targets leads to reduced bacterial growth and viability.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant bactericidal activity, outperforming traditional antibiotics in some cases .
  • Anticancer Mechanism : In vitro studies on HepG2 cells demonstrated that treatment with the compound resulted in a concentration-dependent increase in apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels. This suggests that the compound may induce cell death through a mitochondrial-dependent pathway .
  • Synergistic Effects : The compound has shown promising results when used in combination with other antimicrobial agents such as Ciprofloxacin, indicating potential for synergistic effects that could enhance therapeutic efficacy while reducing required dosages .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Coumarin Core : The 2-oxo-2H-chromene backbone is conserved across analogs, but substituents at positions 3 and 8 vary significantly.
  • Position 8 : The ethoxy group in the target compound contrasts with methoxy (e.g., N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide ), allyl (e.g., 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide ), or unsubstituted derivatives.
  • Position 3: The 4-(morpholinosulfonyl)phenyl carboxamide group distinguishes the target compound from analogs with sulfamoylphenyl (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ), methoxyphenethyl (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ), or fluorophenyl (e.g., 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide ) substituents.

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent (Position 8) Carboxamide Group (Position 3) Molecular Weight
Target Compound Ethoxy 4-(Morpholinosulfonyl)phenyl ~463.5 g/mol*
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None 4-Sulfamoylphenyl 330.3 g/mol
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-Methoxyphenethyl 337.4 g/mol
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Methoxy 4-Acetamidophenyl 380.4 g/mol
8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Allyl 4-Fluorophenyl 353.4 g/mol

*Calculated based on molecular formula C₂₂H₂₄N₂O₇S.

Key Differences :

  • The morpholinosulfonyl group requires specialized sulfonylation reagents, increasing synthetic complexity compared to sulfamoyl or methoxy analogs.
  • Ethoxy substitution at position 8 may necessitate protection/deprotection strategies to avoid side reactions during synthesis.

Physicochemical Properties

  • Solubility: The morpholinosulfonyl group enhances polarity and aqueous solubility compared to non-sulfonylated analogs (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ).
  • Melting Points: Morpholinosulfonyl-containing compounds (e.g., 4-(morpholinosulfonyl)aniline, m.p. 216–218°C ) typically exhibit higher melting points than sulfamoyl or alkyl-substituted analogs.
  • Hydrogen Bonding : The morpholine ring and sulfonyl group facilitate extensive hydrogen bonding, as analyzed via graph set theory in crystallography .

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP*
Target Compound >250 (estimated) Moderate in DMSO 2.1
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide >300 Low in water 1.8
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Not reported High in organic solvents 3.2
8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Not reported Moderate in ethanol 2.9

*Calculated using ChemDraw.

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